N-(4-acetamidophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of urea with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the pyrimidine ring.
Introduction of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through a nucleophilic substitution reaction, where an acetamidophenyl halide reacts with the pyrimidine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a Friedel-Crafts acylation reaction, using a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl or methoxyphenyl groups, where halides or other nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(4-acetamidophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown potential in enzyme inhibition studies. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their conformation and activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the methoxyphenyl group, which may affect its biological activity and chemical reactivity.
N-(4-acetamidophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with a different position of the methoxy group, potentially leading to different properties.
Uniqueness
The presence of both the acetamidophenyl and methoxyphenyl groups in N-(4-acetamidophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide provides a unique combination of electronic and steric effects. This can result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its potential applications and unique properties
Properties
Molecular Formula |
C20H18N4O5 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H18N4O5/c1-12(25)22-13-6-8-14(9-7-13)23-18(26)17-11-21-20(28)24(19(17)27)15-4-3-5-16(10-15)29-2/h3-11H,1-2H3,(H,21,28)(H,22,25)(H,23,26) |
InChI Key |
KSNOCWOKSGGIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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